![molecular formula C29H31N5O B2880250 11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile CAS No. 683796-02-3](/img/structure/B2880250.png)
11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
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Description
11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C29H31N5O and its molecular weight is 465.601. The purity is usually 95%.
BenchChem offers high-quality 11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential as Antihypertensive Agents
Research indicates that structural modifications of piperidylbenzimidazolinones, which are structurally related to the compound , have shown potential as antihypertensive agents. Specifically, the replacement of the benzimidazolinone group with other heterocycles, similar to the chemical structure of the compound, suggests possible applications in hypertension management (Obase, Takai, Teranishi, & Nakamizo, 1983).
Anticancer Properties
A study on pyrimidine-piperazine-chromene and -quinoline conjugates, which bear resemblance to the chemical structure , has shown that these compounds have significant anti-proliferative activities against human breast cancer cell lines. This suggests potential applications in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial Activities
Compounds structurally related to 11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile have demonstrated antimicrobial activities. This includes novel triazole derivatives with good or moderate activities against various microorganisms, suggesting potential use in antimicrobial therapies (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antitubercular Activity
Another study on dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine, piperazine, morpholine, and thiomorpholine appendages, similar in structure to the compound , indicated potent antitubercular activity against Mycobacterium tuberculosis. This highlights its potential use in treating tuberculosis (Pulipati, Yogeeswari, Sriram, & Kantevari, 2016).
Antifungal Activity
Compounds with α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, similar in structure to the compound , have exhibited higher antifungal activity compared to carbendazim. This suggests potential applications in antifungal treatments (Jin, Li, Li, Jin, & Jiang, 2015).
properties
IUPAC Name |
11-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O/c1-21-10-12-22(13-11-21)35-19-18-32-14-16-33(17-15-32)29-24-7-3-2-6-23(24)25(20-30)28-31-26-8-4-5-9-27(26)34(28)29/h4-5,8-13H,2-3,6-7,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLCXUMJLHMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4CCCCC4=C(C5=NC6=CC=CC=C6N35)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
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